molecular formula C6H5ClN2O3 B1426200 4-Chloro-2-methoxy-3-nitropyridine CAS No. 934180-48-0

4-Chloro-2-methoxy-3-nitropyridine

Cat. No. B1426200
CAS RN: 934180-48-0
M. Wt: 188.57 g/mol
InChI Key: GOLWANFUIKQDLY-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-3-nitropyridine is a chemical compound with the CAS Number: 934180-48-0 . It has a molecular weight of 188.57 and its IUPAC name is 4-chloro-2-methoxy-3-nitropyridine . It is stored at a temperature of 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of nitropyridine derivatives involves a process where the compound 4-chloro-3-nitropyridine-2-ol is charged in phosphorous oxychloride at a temperature of 20-30°C and stirred .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-methoxy-3-nitropyridine is 1S/C6H5ClN2O3/c1-12-6-5 (9 (10)11)4 (7)2-3-8-6/h2-3H,1H3 . The average mass is 188.568 Da .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Physical And Chemical Properties Analysis

4-Chloro-2-methoxy-3-nitropyridine is a solid substance .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Oxidative Methylamination : 4-Chloro-2-methoxy-3-nitropyridine undergoes oxidative methylamination in a potassium permanganate solution, indicating its potential use in organic synthesis and compound modification (Szpakiewicz & Wolniak, 1999).
  • Benzylation of Hydroxy Groups : This compound is used in the benzylation of hydroxy groups, demonstrating its utility in the synthesis of specific ethers under mild conditions (Nakano et al., 2001).
  • Synthesis of Diamino Nitropyridines : 4-Chloro-2-methoxy-3-nitropyridine is involved in the synthesis of diamino nitropyridines, showing its role in creating compounds with potential applications in various fields (Jun, 2007).
  • Spectroscopic Analysis : The compound has been studied for its structural features using X-ray and spectroscopic analysis, highlighting its potential in advanced material sciences (Jukić et al., 2010).

Molecular and Reaction Studies

  • Substitution Reactions : It's involved in substitution reactions, such as those yielding 2-amino-3-nitropyridine-6-methoxy, an important step in organic synthesis (Fan Kai-qi, 2009).
  • Reissert-Kaufmann-type Reaction : Its derivatives participate in Reissert-Kaufmann-type reactions, providing pathways for the preparation of nitropyridinecarboxylic acids (Matsumura et al., 1970).

Advanced Materials Research

  • Optical Properties Analysis : Studies include analysis of optical properties, such as UV–vis absorption and fluorescence, essential in the field of materials science (Tranfić et al., 2011).

Kinetic Studies

  • Nucleophilic Substitution Kinetics : The kinetics of nucleophilic substitution reactions involving this compound have been studied, providing insights into reaction mechanisms and dynamics (Hamed, 1997).

Safety and Hazards

The safety information for 4-Chloro-2-methoxy-3-nitropyridine includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

4-chloro-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6-5(9(10)11)4(7)2-3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLWANFUIKQDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295561
Record name 4-Chloro-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxy-3-nitropyridine

CAS RN

934180-48-0
Record name 4-Chloro-2-methoxy-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934180-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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